![molecular formula C19H20F3N3O B2596114 N-[3-(Trifluorometil)fenil]-2-(4-fenilpiperazin-1-il)acetamida CAS No. 329080-47-9](/img/structure/B2596114.png)
N-[3-(Trifluorometil)fenil]-2-(4-fenilpiperazin-1-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It has been designed and synthesized for the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor (AChEI) .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The synthesis process involved the design of these derivatives for the treatment of Alzheimer’s disease (AD) .Chemical Reactions Analysis
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs) that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated by the Ellman’s method .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
Este compuesto ha sido estudiado por su potencial como inhibidor de la acetilcolinesterasa (AChEI) para el tratamiento de la enfermedad de Alzheimer (EA). Los derivados de este compuesto han mostrado actividades inhibitorias moderadas in vitro, y algunos exhiben una potente actividad inhibitoria contra la acetilcolinesterasa (AChE), lo que sugiere su potencial como compuestos líderes para el desarrollo de fármacos para la EA .
Actividad antimicobacteriana
Los derivados del compuesto se han probado por su actividad antimicobacteriana contra posibles cepas patógenas como Mycobacterium kansasii y Mycobacterium avium. Las variaciones en el grupo de compuestos fueron por la sustitución en los anillos de fenilo, lo que indica una relación estructura-actividad antimicobacteriana que podría ser beneficiosa para desarrollar tratamientos contra infecciones micobacterianas .
Inhibición selectiva de la AChE
Entre los derivados sintetizados, algunos han sido identificados como inhibidores selectivos de la AChE, mostrando una pobre actividad inhibitoria contra la butirilcolinesterasa (BuChE). Esta selectividad es crucial para minimizar los efectos secundarios y mejorar la eficacia terapéutica en el tratamiento de la EA .
Estudio cinético de la inhibición
El mecanismo de inhibición de ciertos derivados contra la AChE se ha analizado mediante estudios cinéticos. Los resultados indicaron que algunos compuestos son inhibidores de tipo mixto, combinando la inhibición competitiva y no competitiva, lo que podría ofrecer un enfoque más matizado para la inhibición enzimática en la terapia de la EA .
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular han confirmado la inhibición selectiva de la AChE por ciertos derivados. Estos estudios son esenciales para comprender la interacción entre el inhibidor y la enzima, lo que es vital para el diseño racional de nuevos agentes terapéuticos .
Desarrollo de compuestos líderes
La investigación ha identificado ciertos derivados como compuestos líderes para su posterior desarrollo en fármacos para la EA. Estos compuestos tienen el potencial de ser optimizados para una mayor eficacia y una reducción de los efectos secundarios, contribuyendo a la línea de productos terapéuticos para la EA .
Análisis de la relación estructura-actividad
El método de Free-Wilson se ha utilizado para evaluar las relaciones estructura-actividad de estos compuestos. Este análisis ayuda a identificar las características estructurales que contribuyen a la actividad biológica, guiando la síntesis de derivados más potentes .
Evaluación de la bioactividad
Las bioactividades de estos derivados se han evaluado utilizando métodos como el ensayo de Ellman. Esta evaluación es crucial para determinar la potencia y la eficacia de los compuestos antes de proceder a los estudios preclínicos .
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition is of a mixed type, involving both competitive and non-competitive mechanisms . The compound competes with acetylcholine for the active site of the enzyme, and it also binds to an allosteric site on the enzyme, changing its conformation and further reducing its activity.
Biochemical Pathways
The inhibition of acetylcholinesterase by 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The molecular and cellular effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide’s action primarily involve an enhancement of cholinergic transmission . By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine in the synaptic cleft, the compound can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter.
Análisis Bioquímico
Biochemical Properties
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . Additionally, it has been shown to interact with dopamine receptors, particularly the D2 and D3 subtypes, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide on various cell types and cellular processes are profound. In neuronal cells, this compound enhances neurotransmission by inhibiting acetylcholinesterase and modulating dopamine receptor activity. This leads to increased synaptic transmission and improved cognitive function . In non-neuronal cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site. Additionally, it acts as a partial agonist at dopamine receptors, particularly the D2 and D3 subtypes, modulating their activity and influencing neurotransmission . This modulation involves changes in receptor conformation and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been shown to enhance synaptic transmission and improve cognitive function . In in vivo studies, it has demonstrated sustained effects on neurotransmission and cognitive performance, with minimal signs of toxicity .
Dosage Effects in Animal Models
The effects of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve synaptic transmission without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including neurotoxicity and hepatotoxicity . The threshold for these effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . These enzymes catalyze the oxidation of the compound, leading to the formation of several metabolites. Some of these metabolites retain biological activity and contribute to the overall effects of the compound . Additionally, the compound can influence metabolic flux and metabolite levels in various tissues, including the brain and liver .
Transport and Distribution
The transport and distribution of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide within cells and tissues are mediated by several transporters and binding proteins. In neuronal cells, it is transported across the blood-brain barrier by the P-glycoprotein transporter . Once inside the brain, it accumulates in synaptic vesicles and interacts with neurotransmitter receptors and enzymes . In non-neuronal tissues, it is distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and signaling pathways .
Subcellular Localization
The subcellular localization of 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is critical for its activity and function. In neuronal cells, it is primarily localized to synaptic vesicles and the synaptic cleft, where it interacts with neurotransmitter receptors and enzymes . In non-neuronal cells, it is distributed to various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQNMQPDEUYZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
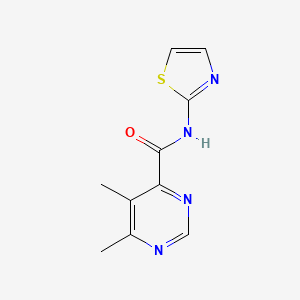
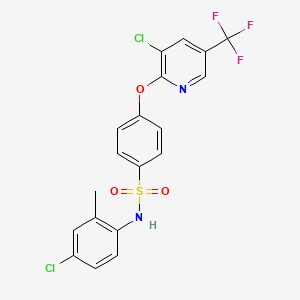
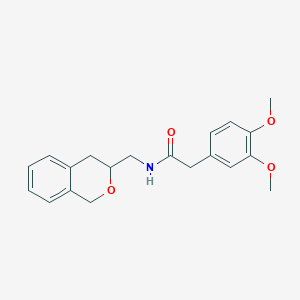
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2596039.png)
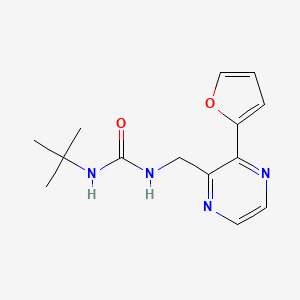
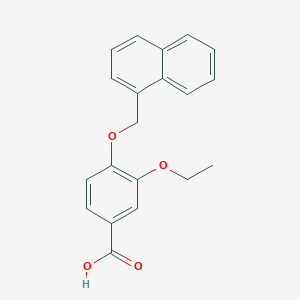
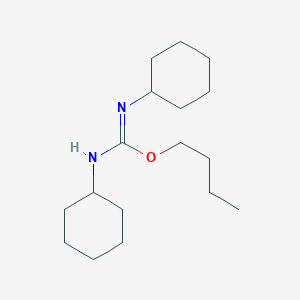
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)
![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)
![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans-(9CI)](/img/structure/B2596052.png)
![2-{[4-(4-Chlorostyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2596053.png)

